molecular formula C5H10N2 B1614491 2-Methyl-3-(methylamino)propanenitrile CAS No. 50840-30-7

2-Methyl-3-(methylamino)propanenitrile

Cat. No.: B1614491
CAS No.: 50840-30-7
M. Wt: 98.15 g/mol
InChI Key: MDRIRFWZWGSGFC-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a nitrile derivative and is known for its applications in various fields of scientific research and industry. The compound is characterized by its liquid form at room temperature and has a molecular weight of 98.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylamino)propanenitrile can be synthesized through the addition reaction of acrylonitrile with methylamine. The process involves the following steps :

    Preparation of Methylamine-Ethanol Solution: Methylamine is dissolved in ethanol and cooled to 5°C.

    Addition of Acrylonitrile: Acrylonitrile is added dropwise to the methylamine-ethanol solution while maintaining the temperature between 10-20°C. This addition takes approximately 3 hours.

    Reaction Completion: The reaction mixture is stirred for an additional hour at temperatures below 15°C.

    Distillation: Ethanol is removed by distillation under normal pressure, followed by vacuum distillation to collect the product at 112-115°C (13.3 kPa).

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(methylamino)propanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or acids, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)propionitrile: Similar structure but lacks the methyl group on the second carbon.

    N-Methyl-β-alaninenitrile: Another nitrile derivative with similar properties.

Uniqueness

2-Methyl-3-(methylamino)propanenitrile is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-methyl-3-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(3-6)4-7-2/h5,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRIRFWZWGSGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285252
Record name 2-methyl-3-(methylamino)propanenitrile
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-30-7
Record name 2-Methyl-3-(methylamino)propanenitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41193
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Record name 2-methyl-3-(methylamino)propanenitrile
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Record name 2-methyl-3-(methylamino)propanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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